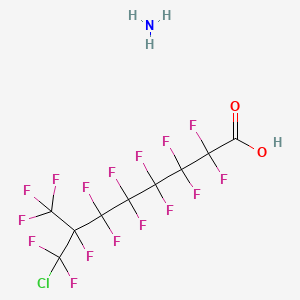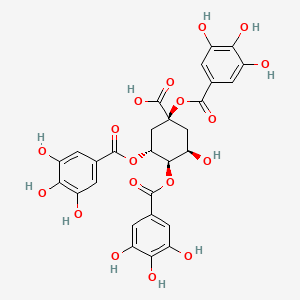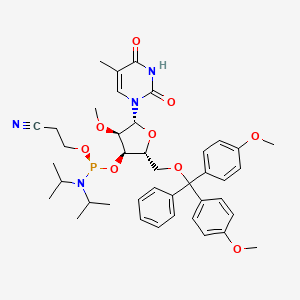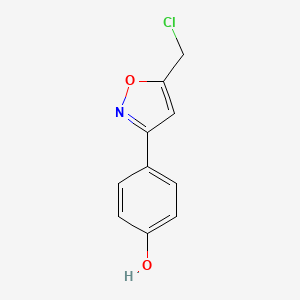
4-(5-(Chloromethyl)isoxazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(Chloromethyl)isoxazol-3-yl)phenol is a chemical compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aldoximes with 2,3-dichloro-1-propene in a one-pot synthesis . This reaction is effective for both aromatic and aliphatic aldehydes and involves the use of 2,3-dichloro-1-propene as both a solvent and reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The recovery and reuse of excess reagents, such as 2,3-dichloro-1-propene, are also crucial for cost-effective production.
化学反应分析
Types of Reactions
4-(5-(Chloromethyl)isoxazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the phenol and isoxazole moieties.
科学研究应用
4-(5-(Chloromethyl)isoxazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It can serve as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
作用机制
The mechanism of action of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their functions.
相似化合物的比较
Similar Compounds
4-(5-(Chloromethyl)isoxazol-3-yl)pyridine hydrochloride: This compound features a pyridine ring instead of a phenol group and has similar applications in medicinal chemistry.
3-(5-(Chloromethyl)isoxazol-3-yl)phenol: A positional isomer with the chloromethyl group at a different position on the isoxazole ring.
Uniqueness
4-(5-(Chloromethyl)isoxazol-3-yl)phenol is unique due to the presence of both the phenol and chloromethyl groups, which provide distinct reactivity and potential for diverse applications. The phenol group offers additional sites for functionalization, enhancing its versatility in chemical synthesis and biological studies.
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9-5-10(12-14-9)7-1-3-8(13)4-2-7/h1-5,13H,6H2 |
InChI 键 |
CZMYTZJUKIUXFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





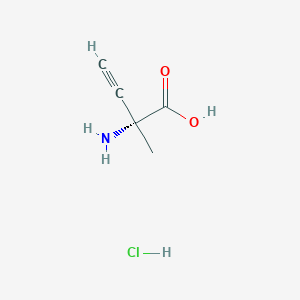
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
